molecular formula C17H15NO5S B14741869 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid CAS No. 6271-11-0

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid

Katalognummer: B14741869
CAS-Nummer: 6271-11-0
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: XWZHIFXGDVIKDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, a methoxyphenylamino group, and a sulfonic acid group attached to a naphthalene ring. It is primarily used in the synthesis of dyes and pigments due to its vibrant color properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid typically involves the reaction of 2-naphthol with sulfonating agents to introduce the sulfonic acid groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation and substitution reactions. The process is optimized to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalenesulfonic acids, which are used in the synthesis of dyes, pigments, and other organic compounds .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid involves its interaction with various molecular targets. The hydroxy and methoxyphenylamino groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can alter the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and pigments .

Eigenschaften

CAS-Nummer

6271-11-0

Molekularformel

C17H15NO5S

Molekulargewicht

345.4 g/mol

IUPAC-Name

4-hydroxy-7-(2-methoxyanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H15NO5S/c1-23-17-5-3-2-4-15(17)18-12-6-7-14-11(8-12)9-13(10-16(14)19)24(20,21)22/h2-10,18-19H,1H3,(H,20,21,22)

InChI-Schlüssel

XWZHIFXGDVIKDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.